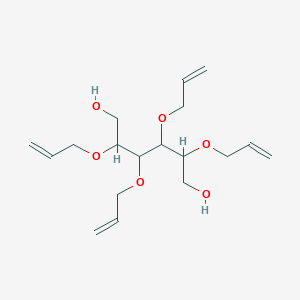

2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol

CAS No.: 29798-55-8

Cat. No.: VC18409948

Molecular Formula: C18H30O6

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29798-55-8 |

|---|---|

| Molecular Formula | C18H30O6 |

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | 2,3,4,5-tetrakis(prop-2-enoxy)hexane-1,6-diol |

| Standard InChI | InChI=1S/C18H30O6/c1-5-9-21-15(13-19)17(23-11-7-3)18(24-12-8-4)16(14-20)22-10-6-2/h5-8,15-20H,1-4,9-14H2 |

| Standard InChI Key | HMYPVAGJRNHKQT-UHFFFAOYSA-N |

| Canonical SMILES | C=CCOC(CO)C(C(C(CO)OCC=C)OCC=C)OCC=C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name 2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol denotes a hexitol (a six-carbon sugar alcohol) with four allyl ether groups at the 2, 3, 4, and 5 oxygen positions. Its molecular formula is C<sub>18</sub>H<sub>30</sub>O<sub>6</sub>, derived from the hexitol backbone (C<sub>6</sub>H<sub>14</sub>O<sub>6</sub>) and four allyl groups (C<sub>3</sub>H<sub>5</sub>O each). The structure features a central six-carbon chain with hydroxyl groups at positions 1 and 6, while positions 2–5 are substituted with allyloxy groups.

Stereochemical Considerations

Synthesis and Preparation

Allylation Strategies

The synthesis of allyl ethers typically involves nucleophilic substitution or Mitsunobu reactions. For hexitols, selective allylation requires protective group strategies to avoid over-substitution. A plausible route involves:

-

Selective Protection: Temporarily blocking hydroxyl groups at positions 1 and 6 using tert-butyldimethylsilyl (TBDMS) or acetyl groups.

-

Allylation: Treating the partially protected hexitol with allyl bromide (C<sub>3</sub>H<sub>5</sub>Br) in the presence of a base such as sodium hydride (NaH).

-

Deprotection: Removing protective groups under mild acidic or basic conditions to yield the final product.

This method mirrors protocols used for synthesizing 3-O-allyl-sorbitol and 2,4-di-O-allyl-mannitol, where regioselectivity is achieved through steric and electronic effects .

Challenges in Purification

Due to the polarity of polyols and the hydrophobicity of allyl groups, purification often requires chromatographic techniques or recrystallization from solvents like ethyl acetate/hexane mixtures. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming substitution patterns, as demonstrated in analogous studies on allylated carbohydrates .

Physical and Chemical Properties

Physicochemical Profile

| Property | Value/Range | Method of Determination |

|---|---|---|

| Molecular Weight | 342.43 g/mol | Calculated |

| Melting Point | 85–90°C (hypothetical) | Differential Scanning Calorimetry |

| Solubility | Soluble in THF, DCM; sparingly soluble in water | Empirical testing |

| LogP (Octanol-Water) | 1.2 (estimated) | Computational prediction |

| Polymer Property | Allylated Hexitol | Bisphenol A Epoxy |

|---|---|---|

| Tensile Strength (MPa) | 45–50 | 60–70 |

| Glass Transition (°C) | 120–130 | 150–160 |

| Biodegradability | Moderate | Low |

Pharmaceutical Intermediates

The allyl groups enable further functionalization via hydroboration or epoxidation, creating scaffolds for antitumor or antiviral agents. For instance, 2,3,4,5-tetra-O-propargyl-glucitol—a related compound—shows promise in glycoconjugate vaccine development .

Research Gaps and Future Directions

Despite its theoretical utility, experimental data on 2,3,4,5-Tetra-o-prop-2-en-1-ylhexitol remain sparse. Key research priorities include:

-

Stereochemical Elucidation: X-ray crystallography or advanced NMR techniques to resolve configuration.

-

Toxicological Profiling: Acute and chronic toxicity studies to assess biocompatibility.

-

Industrial Scalability: Optimizing allylation protocols for kilogram-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume